molecular formula C16H9Cl2NOS B2569620 (2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone CAS No. 339008-27-4

(2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone

Cat. No.: B2569620
CAS No.: 339008-27-4
M. Wt: 334.21
InChI Key: QGNOPHAJQCWQFJ-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, contributing to its diverse biological effects.

Mode of Action

It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . Therefore, it can be inferred that the compound interacts with its targets through the thiazole ring and its substituents, inducing changes in the targets’ functions .

Biochemical Pathways

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular effects .

Action Environment

It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . Therefore, it can be inferred that environmental factors that affect these substituents may also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-phenyl-1,3-thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Studied for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)(2-methyl-1,3-thiazol-5-yl)methanone
  • (2,4-Dichlorophenyl)(2-ethyl-1,3-thiazol-5-yl)methanone
  • (2,4-Dichlorophenyl)(2-phenyl-1,3-oxazol-5-yl)methanone

Uniqueness

(2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is unique due to the presence of both dichlorophenyl and phenyl groups attached to the thiazole ring. This specific substitution pattern can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NOS/c17-11-6-7-12(13(18)8-11)15(20)14-9-19-16(21-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNOPHAJQCWQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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